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molecular formula C7H7F3O2 B3027205 5-(Trifluoromethyl)cyclohexane-1,3-dione CAS No. 124612-15-3

5-(Trifluoromethyl)cyclohexane-1,3-dione

Cat. No. B3027205
M. Wt: 180.12
InChI Key: RECFBOFLRZHLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079889B2

Procedure details

Sodium 6-(Methoxycarbonyl)-3-oxo-5-(trifluoromethyl)cyclohex-1-enolate (1.0 eq) was dissolved in 1M NaOH (1.0 eq), and the mixture refluxed for 1 h. After cooling to room temperature, the mixture was acidified with 5 M sulfuric acid. The mixture was extracted with EtOAc. After washing with water, the organic layer was dried over magnesium sulfate, the solvent was removed under reduced pressure to give 5-(trifluoromethyl)cyclohexane-1,3-dione, which was used to the next step without further purification (98%). LC/MS (m/z): MH+=181.1, Rt=0.55 min.
Name
Sodium 6-(Methoxycarbonyl)-3-oxo-5-(trifluoromethyl)cyclohex-1-enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:10]([O-:11])=[CH:9][C:8](=[O:12])[CH2:7][CH:6]1[C:13]([F:16])([F:15])[F:14])=O.[Na+].[OH-].[Na+].S(=O)(=O)(O)O>>[F:14][C:13]([F:15])([F:16])[CH:6]1[CH2:7][C:8](=[O:12])[CH2:9][C:10](=[O:11])[CH2:5]1 |f:0.1,2.3|

Inputs

Step One
Name
Sodium 6-(Methoxycarbonyl)-3-oxo-5-(trifluoromethyl)cyclohex-1-enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1C(CC(C=C1[O-])=O)C(F)(F)F.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1CC(CC(C1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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